Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-
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Overview
Description
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- can be synthesized through the condensation of vanillin and p-anisidine in a water solvent using the stirrer method . The reaction involves the formation of an imine bond between the aldehyde group of vanillin and the amine group of p-anisidine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The imine group can interact with microbial cell membranes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-, (Z)-:
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a methoxymethyl group instead of an imine group, leading to different chemical properties.
Uniqueness
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is unique due to its combination of phenol, methoxy, and imine groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H12NO3- |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3/p-1 |
InChI Key |
DXTQSDXJDQAFRH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2[O-])O |
Origin of Product |
United States |
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